1H-Indole-2-carboxamide, N-methyl-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- typically involves the reaction of indole-2-carboxylic acid with N-methyl-N-2-propenylamine. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, facilitating its reaction with the amine to form the carboxamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antiproliferative activity against cancer cell lines, including prostate cancer.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to antiproliferative effects on cancer cells or the inhibition of viral enzymes . The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxamide, N-methyl-N-phenyl-: Another indole derivative with similar inhibitory properties.
1H-Indole-2-carboxamide, N-methyl-N-cyclopropyl-: Known for its unique structural features and biological activities.
Uniqueness
1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- stands out due to its propenyl group, which can undergo various chemical modifications, making it a versatile compound for synthetic and medicinal chemistry .
Properties
CAS No. |
545339-32-0 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-methyl-N-prop-2-enyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-3-8-15(2)13(16)12-9-10-6-4-5-7-11(10)14-12/h3-7,9,14H,1,8H2,2H3 |
InChI Key |
FYAAKHILMCRFAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)C(=O)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.